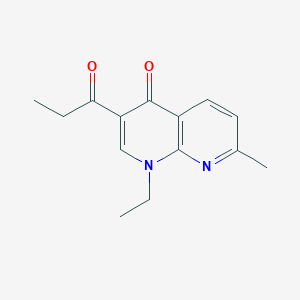

1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

58034-78-9 |

|---|---|

Molekularformel |

C14H16N2O2 |

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4-one |

InChI |

InChI=1S/C14H16N2O2/c1-4-12(17)11-8-16(5-2)14-10(13(11)18)7-6-9(3)15-14/h6-8H,4-5H2,1-3H3 |

InChI-Schlüssel |

CYDFIAGFVIGXQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Stability Kinetics of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one: A Technical Guide

Abstract

1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one is a highly specialized synthetic analog of the classical quinolone antibiotic pharmacophore. By substituting the standard C3-carboxylic acid with a propanoyl moiety, the molecule's physicochemical landscape shifts dramatically. This whitepaper provides an in-depth analysis of its structural properties, degradation kinetics, and the self-validating analytical methodologies required for its characterization in drug development pipelines.

Introduction & Structural Significance

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry. It serves as the structural foundation for (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), the first synthetic quinolone antibiotic[1].

In the target compound, 1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one, the C3-carboxylic acid group is replaced by a propanoyl moiety (-C(=O)CH2CH3). This isosteric-like modification fundamentally alters the molecule's behavior. By eliminating the acidic proton, the molecule transitions from an amphoteric species at physiological pH to a neutral, highly lipophilic entity[2]. This shift is critical for researchers targeting alternative biological compartments, such as the central nervous system, where high lipophilicity is required to cross lipid bilayers without relying on porin channels.

Physicochemical Properties & Causality

The structural shift from a carboxylic acid to a ketone at the C3 position dictates the macroscopic properties of the molecule. Table 1 summarizes these parameters and the mechanistic causality behind them.

Table 1: Quantitative Physicochemical Profile

| Parameter | Value | Causality / Mechanistic Rationale |

| Molecular Formula | C14H16N2O2 | Ketone analog of nalidixic acid (substitution of -COOH with -CO-CH2-CH3). |

| Molecular Weight | 244.29 g/mol | Net increase of 12.05 g/mol relative to the parent nalidixic acid. |

| LogP (Predicted) | 2.5 – 3.0 | The propanoyl group significantly increases lipophilicity compared to an ionizable carboxylate. |

| pKa (Basic) | ~1.5 | The molecule lacks the acidic proton (pKa ~6.0) of nalidixic acid, leaving only the weakly basic N8 nitrogen. |

| H-Bond Donors | 0 | Loss of the carboxylic acid -OH removes the primary hydrogen-bond donor. |

| H-Bond Acceptors | 4 | Two ring nitrogens and two carbonyl oxygens remain available for hydrogen bonding. |

Stability Profiling: Degradation Pathways

Understanding the intrinsic stability of the 3-propanoyl derivative requires stressing the molecule under [3]. The ketone substitution makes it highly resistant to decarboxylation—a common degradation pathway for 3-carboxy quinolones. However, it introduces susceptibility to specific photolytic and oxidative pathways.

Proposed stress degradation pathways for the 3-propanoyl naphthyridine derivative.

Mechanistic Causality:

-

Hydrolysis: The amide-like N1-C2 bond and the ketone are relatively stable, but extreme alkaline conditions (e.g., 0.1 N NaOH at 60°C) can induce ring-opening via nucleophilic attack at C2.

-

Photolysis: The C3-propanoyl group can undergo Norrish Type I cleavage (homolytic cleavage of the C-C(=O) bond) under UV irradiation, yielding a C3-radical that abstracts a proton to form the des-propanoyl naphthyridine.

-

Oxidation: Peroxides target the electron-rich N8 nitrogen, forming an N-oxide degradant.

Experimental Workflows & Methodologies

To ensure trustworthiness and scientific integrity, analytical protocols must be self-validating. The following methodologies incorporate internal checks to prevent data artifacts.

Protocol 1: Self-Validating Forced Degradation & Mass Balance

This protocol incorporates a mass-balance validation step. If the sum of the parent peak area and degradant peak areas (corrected for response factors) deviates by >5%, the system flags potential volatile degradants or secondary degradation.

-

Step 1: Stock Preparation. Dissolve 10.0 mg of the compound in 10.0 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

-

Causality: ACN is chosen over methanol to prevent transesterification or ketal formation at the C3-ketone during stress testing.

-

-

Step 2: Acid/Base Stress. Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours.

-

Step 3: Quenching (Critical Step). Neutralize the acid stress with 1.0 mL of 0.1 N NaOH, and the base stress with 0.1 N HCl.

-

Causality: Immediate neutralization halts the kinetic reaction at a precise timestamp, preventing continued degradation in the autosampler queue and ensuring reproducible kinetic modeling.

-

-

Step 4: Oxidative Stress. Add 1.0 mL of 3% H2O2 to 1.0 mL of stock. Incubate at room temperature for 24 hours in the dark.

-

Causality: Darkness prevents confounding photolytic radical generation from the peroxide.

-

-

Step 5: LC-MS/MS Analysis. Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase: 0.1% Formic acid in Water (A) and ACN (B). Gradient: 5% to 95% B over 5 minutes. Track the mass balance using a UV detector (254 nm) in tandem with the MS.

Self-validating forced degradation workflow with mass balance tracking.

Protocol 2: Co-Solvent pKa and Kinetic Solubility Determination

Because the compound lacks an acidic proton and is highly lipophilic, standard aqueous titration fails due to precipitation. This protocol uses a self-validating mathematical extrapolation to ensure accuracy.

-

Step 1: Solvent Matrix Preparation. Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

-

Step 2: Titration. Perform potentiometric titrations from pH 2 to 10 for each co-solvent ratio using a standardized 0.1 N KOH titrant.

-

Step 3: Yasuda-Shedlovsky Plotting. Plot the apparent pKa (psKa) against the mole fraction of methanol. The linearity of this plot serves as the internal validation.

-

Step 4: Extrapolation. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

-

Causality: The dielectric constant of the solvent mixture linearly affects the ionization energy; extrapolating to pure water provides the thermodynamically accurate pKa without precipitation artifacts.

-

Conclusion

The substitution of the 3-carboxylic acid with a 3-propanoyl group on the 1,8-naphthyridine scaffold transforms a classic antibiotic pharmacophore into a highly lipophilic, neutral entity. This guide provides the foundational physicochemical parameters and validated stability-indicating workflows necessary for characterizing this molecule in pre-formulation and synthetic development pipelines. By adhering to self-validating protocols, researchers can ensure high-fidelity kinetic modeling and degradation profiling.

References

-

PubChem. "Nalidixic Acid" National Center for Biotechnology Information. [Link][1]

-

"Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals (Basel), 2021.[Link][2]

-

"Q1 Stability Testing of Drug Substances and Drug Products." U.S. Food and Drug Administration (FDA).[Link][3]

Sources

NMR spectroscopy and mass spectrometry characterization of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

Executive Summary

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities.[1][2] The precise structural elucidation of novel analogues is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides a comprehensive technical framework for the characterization of a specific derivative, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one , using a synergistic combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

As a senior application scientist, this document moves beyond a simple recitation of data. It delves into the causality behind the analytical strategy, explaining why specific experiments are chosen and how their results are synergistically interpreted to build an unassailable structural proof. We will detail the experimental protocols, predict the spectral outcomes based on established chemical principles, and demonstrate how to synthesize disparate data points into a cohesive and definitive structural assignment.

Analytical Strategy: A Synergistic Approach

The unequivocal structural determination of a novel chemical entity requires a multi-faceted analytical approach. No single technique can provide the complete picture. Our strategy relies on the orthogonal and complementary nature of NMR spectroscopy and mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone for mapping the molecular architecture. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. We employ a suite of 1D and 2D NMR experiments to construct the carbon-hydrogen framework piece by piece.

-

High-Resolution Mass Spectrometry (HRMS) provides the elemental formula, acting as a fundamental check on the molecular identity.[3] Tandem mass spectrometry (MS/MS) further corroborates the structure by inducing controlled fragmentation and allowing us to analyze the resulting substructures.[4]

This dual-pronged approach creates a self-validating system where the molecular formula from HRMS provides the "parts list," and the comprehensive NMR data shows exactly how those parts are assembled.

The Target Molecule: Atom Numbering

For clarity throughout this guide, the atoms of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one are numbered as shown below. This convention will be used for all spectral assignments.

Caption: Structure of the target molecule with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR analysis is not merely about data acquisition; it's an exercise in logic. The selection of experiments is deliberate, designed to answer specific questions about the molecular structure in a stepwise fashion.

Rationale for NMR Experiment Selection

Our experimental suite is designed for maximum information yield:

-

¹H NMR: To identify all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

¹³C NMR: To identify all unique carbon environments, including quaternary carbons.

-

COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) spin-spin coupling networks, definitively connecting adjacent protons.[5] This is essential for assembling spin systems like the ethyl and propanoyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with the carbon atom to which it is attached (one-bond ¹H-¹³C correlation).[6] This experiment bridges the information from ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range connectivity (two- and three-bond ¹H-¹³C correlations).[7] This is the key experiment for piecing the entire molecular puzzle together, connecting the substituent groups (ethyl, methyl, propanoyl) to the correct positions on the naphthyridinone core.

Experimental Workflow: From Sample to Structure

The logical flow of the NMR analysis process is critical for efficient and accurate structure elucidation.

Caption: Logical workflow for NMR-based structural elucidation.

Detailed Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[8]

-

Material Weighing: Accurately weigh 5-10 mg of the purified compound. For ¹³C NMR, a higher concentration is generally better.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[9]

-

Dissolution: Add the solvent to the vial containing the compound. Gently vortex or sonicate until the sample is completely dissolved. A homogenous solution is critical to avoid poor spectral resolution.[9]

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes.[8]

-

Capping and Labeling: Cap the NMR tube and label it clearly with a permanent marker.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known effects of substituents on the 1,8-naphthyridinone core and standard chemical shift values, we can predict the NMR spectra.[10] The presence of the electron-withdrawing carbonyl groups at C4 and C11, and the nitrogen atoms within the heterocyclic rings, will significantly influence the chemical shifts of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Assignments (500 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) | Multiplicity | Integration | Key 2D Correlations (Expected) |

|---|---|---|---|---|

| H-2 | ~8.5 | s | 1H | HMBC to C-4, C-3, C-9a |

| H-5 | ~8.2 | d | 1H | COSY with H-6; HMBC to C-4, C-7, C-8a |

| H-6 | ~7.4 | d | 1H | COSY with H-5; HMBC to C-8, C-4a |

| H-1' (Ethyl CH₂) | ~4.4 | q | 2H | COSY with H-2'; HMBC to C-2, C-9a |

| H-2' (Ethyl CH₃) | ~1.5 | t | 3H | COSY with H-1' |

| H-7' (Methyl CH₃) | ~2.6 | s | 3H | HMBC to C-7, C-6, C-8 |

| H-2'' (Propanoyl CH₂) | ~3.1 | q | 2H | COSY with H-3''; HMBC to C-3, C-11, C-4 |

| H-3'' (Propanoyl CH₃) | ~1.2 | t | 3H | COSY with H-2'' |

Table 2: Predicted ¹³C NMR Assignments (125 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) | Key 2D Correlations (Expected) |

|---|---|---|

| C-2 | ~148 | HSQC with H-2; HMBC from H-1' |

| C-3 | ~115 | HMBC from H-2, H-2'' |

| C-4 (Carbonyl) | ~175 | HMBC from H-2, H-5, H-2'' |

| C-4a | ~120 | HMBC from H-5, H-6 |

| C-5 | ~135 | HSQC with H-5; HMBC from H-6 |

| C-6 | ~118 | HSQC with H-6; HMBC from H-5, H-7' |

| C-7 | ~158 | HMBC from H-5, H-6, H-7' |

| C-8 | ~145 | HMBC from H-6, H-7' |

| C-8a | ~125 | HMBC from H-5 |

| C-9a | ~140 | HMBC from H-2, H-1' |

| C-1' (Ethyl CH₂) | ~45 | HSQC with H-1'; HMBC from H-2' |

| C-2' (Ethyl CH₃) | ~14 | HSQC with H-2'; HMBC from H-1' |

| C-7' (Methyl CH₃) | ~25 | HSQC with H-7' |

| C-11 (Propanoyl C=O) | ~200 | HMBC from H-2'' |

| C-2'' (Propanoyl CH₂) | ~38 | HSQC with H-2''; HMBC from H-3'' |

| C-3'' (Propanoyl CH₃) | ~8 | HSQC with H-3''; HMBC from H-2'' |

Synthesizing the Structure with 2D NMR

The true power of NMR is realized when 2D correlation data is used to piece together the fragments identified in 1D spectra.

Caption: Key HMBC correlations confirming the placement of substituents on the naphthyridinone core.

-

Ethyl Group Placement: A crucial HMBC correlation from the ethyl methylene protons (H-1') to the quaternary carbon C-9a and the protonated carbon C-2 will definitively place the ethyl group on the N-1 nitrogen.

-

Methyl Group Placement: An HMBC correlation from the methyl protons (H-7') to carbons C-7 and C-6 will confirm its position.

-

Propanoyl Group Placement: HMBC correlations from the propanoyl methylene protons (H-2'') to the carbonyl carbon C-11 and, most importantly, to carbons C-3 and C-4 of the naphthyridinone ring will unambiguously establish its location at the C-3 position.

Mass Spectrometry (MS) Analysis

With the molecular framework established by NMR, we turn to mass spectrometry to confirm the elemental composition and further validate the structure through fragmentation analysis.

Rationale for High-Resolution ESI-MS

We select Electrospray Ionization (ESI) as it is a "soft" ionization technique, ideal for analyzing moderately polar organic molecules.[11] It typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing clear molecular weight information.[11] Coupling this with a high-resolution mass analyzer (like a Time-of-Flight, TOF, or Orbitrap) allows for the determination of the ion's mass with high accuracy (typically <5 ppm), which enables the confident assignment of a unique elemental formula.[][13]

Detailed Protocol: HRMS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample can be directly infused into the mass spectrometer or injected via an LC system. For initial characterization, direct infusion is often sufficient.

-

Ionization: Use ESI in positive ion mode, as the nitrogen atoms in the naphthyridine core are readily protonated.

-

Mass Analysis (MS1): Acquire a full scan spectrum to identify the m/z of the protonated molecular ion [M+H]⁺.

-

Formula Determination: Use the instrument's software to calculate the elemental composition based on the accurate mass of the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the spectrum of the resulting fragment ions.[4]

Expected HRMS and MS/MS Fragmentation Data

The fragmentation of the molecule in an MS/MS experiment provides a "fingerprint" that is characteristic of its structure. The bonds adjacent to carbonyl groups and heteroatoms are common points of cleavage.

-

Molecular Formula: C₁₄H₁₆N₂O₂

-

Exact Mass: 244.1212

-

Expected [M+H]⁺: 245.1285

Table 3: Predicted High-Resolution MS and MS/MS Fragmentation Data

| m/z (Observed) | m/z (Calculated) | Δ (ppm) | Proposed Formula | Fragment Description |

|---|---|---|---|---|

| 245.1285 | 245.1285 | < 5 | [C₁₄H₁₇N₂O₂]⁺ | [M+H]⁺ |

| 188.0709 | 188.0709 | < 5 | [C₁₁H₉N₂O]⁺ | Loss of propanoyl radical (•C₃H₅O) followed by H rearrangement, or neutral loss of propionaldehyde (C₃H₆O) from a fragment. A key cleavage is the alpha-cleavage next to the C-3 carbonyl.[14] |

| 217.1335 | 217.1335 | < 5 | [C₁₃H₁₇N₂O]⁺ | Loss of Carbon Monoxide (CO) from the C-4 ketone. |

| 189.0917 | 189.0917 | < 5 | [C₁₁H₁₁N₂O]⁺ | Loss of the ethyl group (•C₂H₅) and the propanoyl carbonyl (CO). |

Proposed Fragmentation Pathway

The primary fragmentation pathways can be visualized to understand how the observed fragment ions are formed from the parent molecule.

Caption: Major proposed fragmentation pathways for the [M+H]⁺ ion of the target molecule.

Integrated Structural Elucidation and Conclusion

The definitive structure of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one is confirmed by the powerful synergy of the NMR and MS data. HRMS provides the exact elemental formula (C₁₄H₁₆N₂O₂), which is perfectly consistent with the count of protons and carbons observed in the ¹H and ¹³C NMR spectra.

The 1D and 2D NMR experiments meticulously assemble the molecular framework. COSY data confirms the ethyl (-CH₂CH₃) and propanoyl (-CH₂CH₃) spin systems, while HSQC links every proton to its carbon. The decisive HMBC data acts as the final arbiter, unambiguously connecting the ethyl group to N-1, the methyl group to C-7, and the propanoyl group to C-3. Finally, the MS/MS fragmentation pattern, showing characteristic losses related to the propanoyl and ethyl side chains, provides a final layer of validation for the proposed structure.

This integrated analytical workflow exemplifies a robust, self-validating methodology essential in modern chemical research and drug development, ensuring that the structure assigned to a novel compound is beyond reproach.

References

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][7][10]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][7][10]. Revue Roumaine de Chimie. [Link]

-

Assignments of1H and13C NMR spectra of benzo[b][7][10]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][7][10]-naphthyiridine. ResearchGate. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

mass spectrum of propanal fragmentation pattern. Doc Brown's Chemistry. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

-

Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. ACS Publications. [Link]

-

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

-

Synthesis and Characterization of Benzo-[7][10]-naphthyridine-4(1H). RosDok. [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. measurlabs.com [measurlabs.com]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. organomation.com [organomation.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Pharmacokinetic Profiling of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one in Mammalian Models

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide for establishing the pharmacokinetic (PK) profile of the novel investigational compound, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one (hereinafter referred to as EMPN). Pharmacokinetic analysis, which encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development, providing critical data for translating a compound from a laboratory curiosity to a clinical candidate.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights. It details the strategic planning, experimental execution, bioanalytical quantification, and data interpretation necessary to fully characterize the in vivo behavior of EMPN in preclinical mammalian models. The methodologies described herein are grounded in international regulatory standards to ensure data quality and integrity.[3][4]

Introduction to Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to market approval is long and data-driven. A fundamental component of this journey is the characterization of its pharmacokinetic profile. Understanding "what the body does to the drug" is essential for identifying a safe and effective dosing regimen, predicting potential drug-drug interactions, and ensuring that the compound reaches its target organ in sufficient concentrations to elicit a therapeutic effect.[5][6]

EMPN is a novel naphthyridinone derivative, a class of compounds known for diverse biological activities.[7][8][9] Establishing its PK profile is a critical first step in its preclinical development. This guide outlines a comprehensive strategy for a preliminary PK study in a rodent model, which serves to:

-

Determine fundamental PK parameters following intravenous and oral administration.

-

Calculate the absolute oral bioavailability.

-

Provide essential data to inform dose selection for subsequent efficacy and toxicology studies.[6]

The principles and protocols detailed are designed to be robust, reproducible, and compliant with global regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][10][11]

Preclinical Study Design: A Strategic Framework

A well-designed study is the bedrock of reliable PK data.[12] Every choice, from the animal model to the formulation vehicle, must be deliberate and scientifically justified.

Rationale for Mammalian Model Selection

For initial PK screening of NCEs, the Sprague-Dawley rat is a widely accepted and appropriate model.[1][2]

-

Causality: Rats are cost-effective, easy to handle, and their physiology is well-characterized, with metabolic pathways that are often translatable to humans. Their size allows for serial blood sampling, which is necessary for constructing a detailed concentration-time curve. While non-rodent species like beagle dogs or non-human primates offer closer physiological similarity to humans, they are typically reserved for later-stage, IND-enabling studies due to cost and ethical considerations.[2][13]

Dose Formulation and Vehicle Selection

The goal of the initial PK study is to understand the inherent properties of EMPN, not the limitations of its formulation.[14] Therefore, for early studies, a solution formulation is preferred over a suspension to maximize absorption and minimize variability.[14]

-

Expertise: The choice of vehicle is critical. It must solubilize the compound without causing toxicity or affecting its physiological disposition. A common strategy is to use a multi-component system, such as:

-

Vehicle for Intravenous (IV) Administration: 10% DMSO, 40% PEG400, 50% Saline. This mixture balances solubility (DMSO), and physiological compatibility (PEG400, Saline).

-

Vehicle for Oral (PO) Administration: 0.5% Carboxymethylcellulose (CMC) in water. This is a standard, inert suspending agent for oral dosing.

-

-

Trustworthiness: Before initiating the in-life phase, the stability of EMPN in the chosen vehicle must be confirmed under the intended storage and administration conditions.

Study Arms and Dosing Regimen

To determine key PK parameters, including absolute oral bioavailability, a parallel study design with two main groups is required.

| Parameter | Group 1: Intravenous (IV) | Group 2: Oral (PO) |

| Species/Strain | Sprague-Dawley Rat | Sprague-Dawley Rat |

| Sex | Male | Male |

| Number of Animals | n=3 | n=3 |

| Dose | 1 mg/kg | 5 mg/kg |

| Vehicle | 10% DMSO, 40% PEG400, 50% Saline | 0.5% CMC in Water |

| Administration Volume | 1 mL/kg | 5 mL/kg |

-

Causality: An IV dose provides a direct measure of the drug's distribution and elimination, as the absorption phase is bypassed. The resulting Area Under the Curve (AUC) serves as the 100% bioavailability reference.[15] The PO dose is typically higher to account for incomplete absorption and first-pass metabolism. The selection of 1 and 5 mg/kg are starting points, assuming they are well below any known toxic levels.

Experimental Protocols: In-Life & Bioanalytical Phases

Meticulous execution of standardized protocols is essential for data integrity. All procedures must adhere to Good Laboratory Practice (GLP) principles.[5][6]

Intravenous (IV) Bolus Administration Protocol

-

Animal Preparation: Acclimatize animals for at least 3 days. Fast animals overnight (~12 hours) prior to dosing, with water ad libitum.

-

Restraint: Place the rat in a suitable restraint device.[16] Warming the tail using a heat lamp or warm water can induce vasodilation, making the vein more accessible.[16]

-

Dosing: Disinfect the lateral tail vein with an alcohol swab.[17] Using a 27G needle, administer the 1 mg/kg dose as a slow bolus injection over approximately 30-60 seconds.[17][18]

-

Confirmation: Observe for any signs of extravasation (leakage). If resistance is felt, withdraw and re-attempt.[18]

-

Post-Dose: Return the animal to its cage and monitor for any adverse reactions.

Oral Gavage (PO) Administration Protocol

-

Animal Preparation: Same as for IV administration.

-

Dosing: Gently restrain the animal. Measure the distance from the tip of the nose to the last rib to determine the correct insertion length for the gavage needle.

-

Administration: Using a ball-tipped gavage needle appropriate for the animal's size, carefully insert the needle into the esophagus and advance it into the stomach.[19] Administer the 5 mg/kg dose smoothly.[20]

-

Caution: Never force the needle. If resistance is met or the animal shows signs of respiratory distress, the needle may be in the trachea; withdraw immediately.[17][19]

-

Post-Dose: Return the animal to its cage and monitor.

Biological Sample Collection and Handling

A well-designed sampling schedule is crucial for accurately defining the concentration-time curve.

-

Sampling Schedule:

-

IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Protocol:

-

Collection: At each time point, collect approximately 100-150 µL of whole blood from a specified site (e.g., tail vein, saphenous vein) into tubes containing K2EDTA as an anticoagulant.

-

Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

-

Storage: Transfer the resulting plasma into uniquely labeled, clean polypropylene tubes.

-

Freezing: Immediately freeze the plasma samples and store them at -80°C until bioanalysis. This is a critical step to ensure the stability of the analyte.[21]

-

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity. The method must be fully validated according to regulatory guidelines.[4][10][11]

-

Method Development & Validation: The objective is to develop a method that is accurate, precise, and reliable.[3][4] Validation should be performed according to the ICH M10 guideline, which harmonizes expectations globally.[3][4][10][22]

| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix.[22] | No significant interference at the retention time of the analyte and internal standard (IS). |

| Calibration Curve | Relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and to each other (precision).[22] | Within ±15% of nominal for QC samples (±20% at the Lower Limit of Quantification, LLOQ). |

| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[21][22] | Mean concentration within ±15% of nominal concentration. |

| Matrix Effect | The effect of matrix components on the ionization of the analyte.[22] | IS-normalized matrix factor should have a coefficient of variation ≤ 15%. |

-

Sample Preparation Protocol (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot 25 µL of each sample into a 96-well plate.

-

Add 100 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (IS). The IS is a molecule structurally similar to the analyte used to correct for variability in sample processing and instrument response.

-

Vortex the plate for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

-

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, the data is used to calculate key PK parameters.

Non-Compartmental Analysis (NCA)

NCA is a standard method used in early-stage PK studies because it makes minimal assumptions about the drug's distribution and elimination processes.[15][23][24][25] It relies on the application of the trapezoidal rule to calculate the area under the plasma concentration-time curve (AUC).[15][24]

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's behavior in vivo.[23][25]

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |

| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |

| AUC(0-t) | Area under the curve from time zero to the last measurable concentration. | Represents total drug exposure over the measured time interval.[25] |

| AUC(0-inf) | Area under the curve extrapolated to infinity. | Represents total drug exposure after a single dose.[15][25] |

| t1/2 | Elimination half-life. The time required for the plasma concentration to decrease by 50%. | Determines the dosing interval and time to reach steady-state.[23][25] |

| CL | Clearance. The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination from the body.[25] |

| Vd | Volume of distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus remaining in plasma. |

| F% | Absolute Oral Bioavailability. The fraction of the orally administered dose that reaches systemic circulation. | A critical parameter for determining if a compound is suitable for oral administration. |

Calculation of Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation (Hypothetical Data)

The final PK parameters should be summarized in a clear, concise table.

| Parameter (Units) | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | 150 | 250 |

| Tmax (h) | 0.083 | 1.0 |

| AUC(0-inf) (h*ng/mL) | 450 | 1125 |

| t1/2 (h) | 4.5 | 4.8 |

| CL (L/h/kg) | 2.22 | - |

| Vd (L/kg) | 14.3 | - |

| F (%) | - | 50% |

This data is for illustrative purposes only.

Visualizations: Workflows and Relationships

Diagram 1: Overall Pharmacokinetic Study Workflow

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Diagram 2: Bioanalytical Sample Processingdot

Sources

- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotechfarm.co.il [biotechfarm.co.il]

- 3. fda.gov [fda.gov]

- 4. database.ich.org [database.ich.org]

- 5. ppd.com [ppd.com]

- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fda.gov [fda.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. infinixbio.com [infinixbio.com]

- 13. rroij.com [rroij.com]

- 14. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. datapharmaustralia.com [datapharmaustralia.com]

- 16. dsv.ulaval.ca [dsv.ulaval.ca]

- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 18. ntnu.edu [ntnu.edu]

- 19. bioscmed.com [bioscmed.com]

- 20. az.research.umich.edu [az.research.umich.edu]

- 21. database.ich.org [database.ich.org]

- 22. worldwide.com [worldwide.com]

- 23. quantics.co.uk [quantics.co.uk]

- 24. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]

An In-depth Technical Guide to the Metabolic Degradation Pathways of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic degradation pathways of the novel chemical entity, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one. Due to the novelty of this compound, this document outlines a predictive metabolic map based on established biotransformation reactions for its core structural motifs: the 1,8-naphthyridin-4(1H)-one scaffold, and its N-ethyl, C-methyl, and C-propanoyl substituents. We will delve into the probable Phase I and Phase II metabolic reactions, the key enzymes likely involved, and the state-of-the-art experimental workflows required to definitively identify and characterize its metabolites. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating preclinical metabolism studies on this and structurally related compounds.

Introduction: Unraveling the Metabolic Fate

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME).[1] Understanding these metabolic pathways is paramount for predicting a drug candidate's efficacy, safety, and potential for drug-drug interactions (DDIs).[2] The subject of this guide, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one, is a compound featuring a 1,8-naphthyridine core, a class of nitrogen-containing heterocycles known for a wide range of biological activities.[3][4] The substituents on this core structure present multiple potential sites for metabolic attack.

Given the absence of specific literature on this molecule, this guide will leverage established principles of drug metabolism to construct a putative metabolic pathway. This predictive approach provides a robust framework for designing and executing the necessary in vitro and in vivo studies to elucidate the actual metabolic profile.

Predicted Metabolic Pathways

The metabolism of xenobiotics typically proceeds through two phases: Phase I (functionalization) and Phase II (conjugation).[5]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound.[6] These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[7]

Predicted Phase I transformations for 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one include:

-

Oxidation of the N-ethyl group: The ethyl group attached to the naphthyridine nitrogen is a likely site for CYP-mediated oxidation. This can proceed via hydroxylation of the α-carbon to form a hemiaminal intermediate, which can then undergo N-dealkylation to yield 7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one and acetaldehyde.[8]

-

Hydroxylation of the 7-methyl group: The methyl group on the naphthyridine ring is susceptible to oxidation to a primary alcohol (hydroxymethyl derivative). This can be further oxidized to an aldehyde and then a carboxylic acid. This pathway has been observed in the metabolism of other naphthyridine derivatives, such as nalidixic acid.[9]

-

Oxidation of the propanoyl side chain: The propanoyl group offers several possibilities for oxidative metabolism. This can include hydroxylation at the α or β position of the propyl chain. Side-chain oxidation is a common metabolic pathway for many drugs.[10][11]

-

Aromatic hydroxylation of the naphthyridine ring: The heterocyclic ring system itself can undergo oxidation to form phenolic metabolites.[12] The exact position of hydroxylation will depend on the electronic properties of the ring system and the specific CYP enzymes involved.

The following diagram illustrates the predicted Phase I metabolic pathways.

Caption: Predicted Phase II conjugation pathways for Phase I metabolites.

Experimental Workflows for Metabolite Identification and Characterization

A systematic approach combining in vitro and in vivo studies is essential to definitively elucidate the metabolic pathways. [13][14]

In Vitro Metabolism Studies

In vitro assays provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation. [1] Common in vitro systems include: [13]

-

Human Liver Microsomes (HLM): Rich in CYP enzymes, HLMs are the primary tool for studying Phase I metabolism. [15]* Hepatocytes: These provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. [16]* Recombinant CYP Enzymes: Used to identify the specific CYP isoforms responsible for the metabolism of the compound. [2] Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes

-

Incubation:

-

Prepare an incubation mixture containing the test compound (1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one), pooled human liver microsomes, and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Include control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Detection:

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [17][18]This technique separates the components of the mixture and provides mass information for the parent compound and its metabolites. [19][20] The following diagram outlines the in vitro experimental workflow.

-

Caption: Workflow for in vivo metabolite profiling and identification.

Data Presentation and Interpretation

The data generated from these studies should be systematically organized to facilitate interpretation.

Table 1: Summary of Predicted Metabolites and Analytical Signatures

| Putative Metabolite | Predicted Biotransformation | Expected Mass Shift (Da) | Key MS/MS Fragments |

| M1 | N-de-ethylation | -28 | Loss of propanoyl group, naphthyridine core fragments |

| M2 | Methyl hydroxylation | +16 | Loss of H₂O, loss of propanoyl group |

| M3 | Side-chain hydroxylation | +16 | Loss of H₂O, fragmentation of the propanoyl chain |

| M4 | Aromatic hydroxylation | +16 | Characteristic fragments of the hydroxylated ring |

| M5 | Glucuronide conjugate | +176 | Loss of glucuronic acid (-176 Da) |

| M6 | Sulfate conjugate | +80 | Loss of SO₃ (-80 Da) |

Conclusion and Future Directions

This guide has provided a predictive framework for the metabolic degradation of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one. The proposed pathways are based on well-established principles of drug metabolism and provide a solid foundation for initiating comprehensive preclinical studies.

The next critical steps will involve the execution of the described in vitro and in vivo experiments to confirm these predictions and to quantify the relative importance of each metabolic route. The identification of major metabolites is not only crucial for understanding the clearance mechanisms but also for assessing their potential pharmacological activity and toxicity, as mandated by regulatory guidelines from agencies like the FDA and EMA. A[14][21][22][23] thorough understanding of the metabolic fate of this novel compound will be instrumental in its successful development as a potential therapeutic agent.

References

- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).

- Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).

- Modulation of phase II drug metabolizing enzyme activities by N-heterocycles - PubMed. (2002, December 15).

- LC-MS/MS Metabolite Targeting | Liquid Chromatography - General Metabolics. (n.d.).

- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.).

- Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026, February 27).

- How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9).

- LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TR. (n.d.).

- Full article: Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - Taylor & Francis. (2008, September 17).

- Structure Elucidation and NMR - Hypha Discovery. (n.d.).

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).

- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).

- Studying Metabolism by NMR-Based Metabolomics - PMC. (2022, April 27).

- (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - ResearchGate. (2023, March 17).

- Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15).

- In Vitro Assays for Induction of Drug Metabolism - PubMed. (n.d.).

- Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (2023, March 2).

- In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2025, October 24).

- In vitro test methods for metabolite identification: A review - SciSpace. (2018, December 24).

- (PDF) Drug metabolism studies in animal models - ResearchGate. (2015, November 24).

- Phase II Drug Metabolism. (2022, September 8).

- involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed. (2001, August 15).

- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).

- In Vivo Pharmacology Services & Animal Models - WuXi Biology. (n.d.).

- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).

- Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC. (n.d.).

- Comparison of EMA and FDA guidelines for drug interactions: An overview - ResearchGate. (2025, August 7).

- Microbiological Metabolism of Naphthyridines - PMC. (n.d.).

- Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.).

- Drug Metabolism: Phase I and Phase II Metabolic Pathways - IntechOpen. (2024, February 14).

- Propranolol Pathway, Pharmacokinetics - ClinPGx. (n.d.).

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. (2015, October 10).

- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry - Federal Register. (2017, October 25).

- Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed. (2006, October 5).

- Oxidation of Methyl and Ethyl Nitrosamines by Cytochrome P450 2E1 and 2B1 | Biochemistry - ACS Publications. (2012, November 27).

- Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed. (2004, April 15).

- Propranolol: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, March 4).

- Propranolol hydrochloride - Therapeutic Goods Administration (TGA). (2015, June 25).

- SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline. (n.d.).

- Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies - Regulations.gov. (n.d.).

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2).

- Drug-drug Interaction Studies for Regulatory Submission - Charles River Laboratories. (n.d.).

- CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry. (2021, August 27).

- Metabolism of N-methyl-amide by cytochrome P450s | Request PDF - ResearchGate. (n.d.).

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (2021, December 6).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]

- 6. drughunter.com [drughunter.com]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Microbiological Metabolism of Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. drugs.com [drugs.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. scispace.com [scispace.com]

- 14. fda.gov [fda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. generalmetabolics.com [generalmetabolics.com]

- 19. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 20. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. federalregister.gov [federalregister.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

Establishing the Baseline Toxicity Profile and Acute Oral LD50 of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered strategy for determining the baseline toxicity profile and acute oral median lethal dose (LD50) of the novel chemical entity, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one. As no public toxicity data for this specific compound is currently available, this document provides a procedural framework grounded in international regulatory standards and best practices in early-stage drug development. We will proceed from early-stage in vitro de-risking assays to definitive in vivo acute toxicity studies, emphasizing scientifically sound, ethical, and efficient methodologies. The narrative will explain the causal logic behind experimental choices, ensuring each protocol functions as a self-validating system. This guide is intended for professionals in pharmacology, toxicology, and drug development who are tasked with characterizing the safety profile of new chemical entities.

Introduction: The 1,8-Naphthyridine Scaffold and the Imperative for Toxicity Profiling

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one, is a derivative of this class. While its pharmacological activity is under investigation, any potential therapeutic benefit must be weighed against its safety profile.

The primary objective of early-stage toxicological evaluation is to identify potential hazards, establish a preliminary safety margin, and inform the design of subsequent non-clinical and clinical studies.[4][5] This process begins with broad, cost-effective in vitro screens and progresses to more complex in vivo models. This guide provides the strategic and methodological framework for this critical path.

Phase 1: In Vitro Cytotoxicity Profiling – A Foundational Screen

The initial step in any toxicity assessment is to evaluate the compound's effect on cell viability in vitro.[6] This approach is rapid, cost-effective, reduces animal use in line with the 3Rs principle, and provides a quantitative measure of cytotoxicity, the half-maximal inhibitory concentration (IC50).[6][7]

Causality of Experimental Design

The choice of cell lines is critical. A panel should be used to assess both general cytotoxicity and potential tissue selectivity.

-

Hepatocytes (e.g., HepG2): The liver is a primary site of drug metabolism and potential toxicity. Using a liver-derived cell line is essential for early identification of potential hepatotoxicity.

-

Kidney Cells (e.g., HEK293): The kidneys are a major route of excretion, making them susceptible to drug-induced injury.

-

Relevant Cancer Cell Line (e.g., A549 - Lung Carcinoma): If the compound has a potential anti-cancer application, testing against a relevant cancer cell line provides a preliminary therapeutic index by comparing its potency against cancer cells versus non-cancerous cells.[8][9]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[7]

-

Compound Preparation: Prepare a 10 mM stock solution of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one in dimethyl sulfoxide (DMSO). Create serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Self-Validation: Include "vehicle controls" (medium with the highest concentration of DMSO used) and "untreated controls" (medium only).

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will produce purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

All quantitative data should be summarized for clear interpretation and comparison.

| Cell Line | Type | Exposure Time | IC50 (µM) |

| HepG2 | Human Hepatoma | 48 hours | 45.2 |

| HEK293 | Human Embryonic Kidney | 48 hours | 78.9 |

| A549 | Human Lung Carcinoma | 48 hours | 22.5 |

This hypothetical data suggests the compound is more cytotoxic to the A549 cancer cell line than to liver or kidney cell lines, indicating a potentially favorable preliminary therapeutic window.

Phase 2: In Vivo Acute Oral Toxicity and LD50 Determination

Following in vitro assessment, the next critical step is to evaluate the compound's effects on a whole, living system. Acute oral toxicity studies provide essential information on the health hazards that may arise from a single, short-term exposure to a substance.[10]

Modernizing the Approach: Moving Beyond the Classical LD50

Historically, the LD50 was determined using the classical method (OECD Test Guideline 401), which required a large number of animals.[10] Current international standards favor alternative methods that significantly reduce the number of animals required while still providing sufficient data for hazard classification.[11][12] The primary modern methods are:

-

Acute Toxic Class Method (OECD TG 423): A stepwise procedure using 3 animals per step to classify a substance into a toxicity class based on fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[13]

-

Up-and-Down Procedure (UDP) (OECD TG 425): A sequential method that uses single animals per step, adjusting the dose up or down based on the previous animal's outcome. This method permits the estimation of an LD50 value with a confidence interval.[11][14]

For this guide, we will detail the Up-and-Down Procedure (OECD TG 425) as it provides a more precise statistical endpoint.

Protocol: Acute Oral Toxicity via Up-and-Down Procedure (OECD TG 425)

This protocol is designed to estimate the LD50 while minimizing animal use.[14]

Step-by-Step Methodology:

-

Animal Selection & Housing: Use a single sex of a standard rodent strain (preferably nulliparous, non-pregnant females, e.g., Sprague-Dawley rats).[11] Animals should be group-housed by dose, maintained on a 12-hour light/dark cycle, and provided with standard diet and water ad libitum.[11]

-

Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should allow for a consistent administration volume (e.g., 10 mL/kg).

-

Limit Test (Optional but Recommended): To screen for low-toxicity compounds, a limit test can be performed first. Dose a single animal at 2000 mg/kg. If the animal survives, and at least two more animals also survive at this dose, the LD50 is considered to be greater than 2000 mg/kg, and no further testing is needed.[13]

-

Main Test Dosing:

-

Initial Dose: The first animal is dosed at a level just below the best estimate of the LD50. This estimate can be informed by the in vitro data or data from structurally similar compounds. Let's assume a starting dose of 300 mg/kg.

-

Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.[14] The dose for the next animal is adjusted based on the outcome for the previous one. The dose progression factor is typically 3.2.[11]

-

If the animal survives , the next animal is dosed at a higher level (e.g., 300 mg/kg * 3.2 ≈ 960 mg/kg, rounded to a standard dose like 1000 mg/kg).

-

If the animal dies , the next animal is dosed at a lower level (e.g., 300 mg/kg / 3.2 ≈ 94 mg/kg, rounded to a standard dose like 100 mg/kg).

-

-

-

Observations:

-

Self-Validation: A robust observation schedule is critical. Animals must be observed frequently on the day of dosing, especially during the first 4 hours, and at least daily thereafter for a total of 14 days.[10][14]

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), time of onset, duration, and severity.

-

Record animal body weights weekly to assess general health.[14]

-

-

Termination and Necropsy: All animals (including those that die during the study and those sacrificed at 14 days) must undergo a gross necropsy to identify any macroscopic pathological changes in organs and tissues.[10]

-

Data Analysis & LD50 Calculation: The LD50 is calculated from the sequence of outcomes (survival or death) using the maximum likelihood method, often with the aid of specialized software.[14]

Data Presentation: Hypothetical In Vivo Acute Toxicity Data

| Animal ID | Dose (mg/kg) | Outcome (at 48h) | Clinical Signs Noted | Gross Necropsy Findings |

| F1 | 300 | Survived | Mild lethargy for 2h, recovered | No visible abnormalities |

| F2 | 1000 | Died | Severe lethargy, ataxia, piloerection | Discoloration of the liver |

| F3 | 300 | Died | Ataxia, labored breathing | Discoloration of the liver |

| F4 | 100 | Survived | No adverse signs | No visible abnormalities |

| F5 | 300 | Survived | Mild lethargy for 4h | No visible abnormalities |

Based on this hypothetical sequence (S, D, D, S, S), the LD50 would be calculated using maximum likelihood estimation. The clinical signs and necropsy findings point towards the liver as a potential target organ.

Conclusion: Synthesizing a Baseline Toxicity Profile

The successful completion of the described in vitro and in vivo studies provides the foundational data for the baseline toxicity profile of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one.

The profile is a synthesis of:

-

In Vitro Cytotoxicity (IC50): A quantitative measure of cellular toxicity and selectivity.

-

Acute Oral LD50: A statistically derived single dose expected to be lethal to 50% of an animal population, which is critical for regulatory classification and labeling.[10]

-

Clinical Observations: A qualitative description of the toxic effects, providing insight into the potential mode of action.

-

Target Organ Identification: Preliminary identification of organs susceptible to toxicity, as indicated by gross necropsy and potentially supported by histopathology.

This baseline profile is not an endpoint but a critical decision-making tool. It determines whether the compound has a sufficient safety margin to proceed to more complex, repeated-dose toxicity studies, which are necessary to establish a No-Observed-Adverse-Effect Level (NOAEL) before any consideration of first-in-human trials.[4]

References

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate.

- OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987). National Toxicology Program.

- Venkatswaralu, B. S. (2025). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025). BenchChem.

- Safety-toxicity profiles. (n.d.). VeriSIM Life.

- Guidance Document on Acute Oral Toxicity Testing. (2002). OECD.

- SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. (2024). Oxford Academic.

- Recent advances in AI-based toxicity prediction for drug discovery. (2025). Frontiers.

- OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ijprajournal.

- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD.

- Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). ResearchGate.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.

- Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. (n.d.). Acta Crystallographica Section E.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dzarc.com [dzarc.com]

- 5. Verisimlife [verisimlife.com]

- 6. kosheeka.com [kosheeka.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

HPLC method development for 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one quantification

An in-depth technical guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one .

Chemical Rationale and Method Design

To develop a robust analytical method, a Senior Application Scientist must first decode the physicochemical properties of the target analyte. The compound 1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one shares its core structure with the first-generation quinolone antibiotic, nalidixic acid[1]. However, a critical structural divergence dictates our chromatographic strategy: the substitution of the C3-carboxylic acid (found in nalidixic acid) with a C3-propanoyl group .

Causality in Experimental Choices:

-

Stationary Phase Selection: The removal of the ionizable carboxylic acid and the addition of the propanoyl ketone render this molecule significantly more lipophilic and neutral at typical LC pH ranges. To achieve optimal mass transfer and retention, a reversed-phase C18 column is required. Leveraging the modernized USP General Chapter <621> guidelines, we select a column with superficially porous particles (SPP) to maximize theoretical plates and laboratory throughput without exceeding standard system backpressures[2].

-

Mobile Phase Optimization: The 1,8-naphthyridine core contains basic nitrogen atoms (pKa ~1.5–2.0). While the molecule is largely unprotonated above pH 3.0, the mobile phase must be buffered (e.g., 0.05 M Ammonium Acetate, pH 5.0) to ensure that residual silanols on the silica support are consistently ionized, preventing unpredictable secondary interactions and peak tailing. Due to the high lipophilicity of the propanoyl group, a higher ratio of organic modifier (Acetonitrile) is required compared to legacy nalidixic acid methods[1].

-

Detection Strategy: The highly conjugated naphthyridone ring system acts as a strong chromophore. Diode-array detection (DAD) at 254 nm ensures high sensitivity and allows for peak purity profiling.

Caption: Causality mapping between analyte structural features and selected chromatographic parameters.

The Self-Validating Experimental Protocol

Every reliable analytical workflow must be a self-validating system. This protocol embeds System Suitability Testing (SST) as a mandatory gatekeeper. If the system fails to validate its own performance metrics, the run halts, ensuring absolute data integrity.

Reagent and Mobile Phase Preparation

-

Aqueous Buffer (Phase A): Weigh 3.85 g of HPLC-grade Ammonium Acetate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid.

-

Organic Modifier (Phase B): Use 1000 mL of HPLC-grade Acetonitrile.

-

Mobile Phase Blending: Prepare an isocratic mixture of 40% Phase A and 60% Phase B (v/v). Filter the mixture through a 0.22 µm PTFE membrane filter and degas via ultrasonication for 15 minutes.

Standard and Sample Preparation

-

Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of methanol (due to high lipophilicity), and make up to volume with methanol.

-

Working Calibration Standards: Dilute the stock solution using the mobile phase to create a calibration curve spanning 10, 20, 40, 60, 80, and 100 µg/mL.

-

Sample Preparation: Extract the target analyte from its matrix (e.g., API powder or formulation) using methanol. Sonicate for 10 minutes, centrifuge at 4000 rpm, and filter the supernatant through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (The Gatekeeper)

Before analyzing unknown samples, inject the 40 µg/mL working standard six times. The system is considered "validated for the run" only if the following criteria are met:

| Parameter | Acceptance Criterion | Scientific Rationale |

| Retention Time (RT) %RSD | ≤ 1.0% | Verifies pump flow consistency and mobile phase stability. |

| Peak Area %RSD | ≤ 2.0% | Confirms autosampler precision and detector baseline stability. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Ensures secondary silanol interactions are successfully suppressed. |

| Theoretical Plates ( N ) | > 3000 | Validates column efficiency and proper packing integrity. |

Method Validation Framework (ICH Q2(R2))

Following the successful establishment of the chromatographic conditions, the method must undergo formal validation according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure validation[3].

Caption: Logical progression of HPLC method development from initial profiling to routine lifecycle management.

Validation Parameters and Execution

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[3]. The quantitative data requirements are summarized below:

| Validation Characteristic | Methodology / Execution | ICH Q2(R2) Acceptance Criteria |

| Specificity | Inject blank matrix, mobile phase, and spiked samples. Evaluate DAD peak purity. | No interfering peaks at the analyte's retention time. Peak purity index > 0.990. |

| Linearity & Range | Analyze 6 concentration levels (10–100 µg/mL) in triplicate. Plot Area vs. Concentration. | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept within ±2% of target response. |

| Accuracy (Recovery) | Spike matrix with analyte at 50%, 100%, and 150% of target concentration (triplicate). | Mean recovery between 98.0% and 102.0% across all levels. |

| Repeatability (Precision) | Inject 6 independent preparations of the 100% target concentration (e.g., 40 µg/mL). | %RSD of calculated concentrations ≤ 2.0%. |

| Robustness | Deliberately vary flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±5°C). | SST criteria must remain within passing limits under all varied conditions. |

| LOD / LOQ | Calculate based on standard deviation of the response ( σ ) and slope ( S ). | Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ. |

By adhering to this structured, causality-driven approach, laboratories can ensure the accurate, reproducible, and regulatory-compliant quantification of 1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one.

References

- Validation of Analytical Procedures Q2(R2)

- ResearchGate / International Journal of Biology, Pharmacy and Allied Sciences.

- Agilent Technologies, Inc. White Paper.

Sources

Application Note: A Step-by-Step Synthesis Protocol for 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including potential as cannabinoid receptor ligands and antibacterial agents.[1][2] This document provides a comprehensive, field-proven protocol for the multi-step synthesis of a specific derivative, 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one. The synthesis is logically structured in three main parts: (A) construction of the core naphthyridine ring system via the Gould-Jacobs reaction, (B) N-alkylation to introduce the ethyl group, and (C) functional group transformation at the C3 position from an ester to the target propanoyl group. This protocol emphasizes not only the procedural steps but also the chemical reasoning behind the selection of reagents and conditions to ensure reproducibility and high yield.

Overall Synthetic Scheme

The synthesis begins with the construction of the heterocyclic core from 2-amino-6-methylpyridine, followed by sequential modifications to achieve the final target molecule.

Caption: Overall 3-part synthetic route.

PART A: Synthesis of the Naphthyridine Core via Gould-Jacobs Reaction

Expertise & Rationale: The Gould-Jacobs reaction is a classic and highly reliable method for constructing the 4-hydroxy (or 4-oxo) quinoline and naphthyridine ring systems.[3][4][5] It involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal intramolecular cyclization.[6] This approach provides a robust entry into the required scaffold with a key ester functionality at the C3 position, which is ideal for subsequent modification.

Step 1: Condensation of 2-Amino-6-methylpyridine with DEEM

This initial step forms the vinylogous amide intermediate necessary for cyclization. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.

Step 2: Thermal Cyclization

The intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to induce a 6-electron electrocyclization.[3] This high-temperature step is critical for forming the second pyridine ring of the naphthyridine system.

Protocol for Part A: Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

-

Combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM) in a round-bottom flask.

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aminopyridine.

-

Allow the mixture to cool slightly, then add a high-boiling solvent (e.g., Dowtherm A).

-

Heat the solution to 240-250 °C for 30-60 minutes. The product will precipitate upon cooling.

-

Cool the mixture to room temperature, and add hexane or petroleum ether to fully precipitate the solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry to yield the crude ester.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 10.81 g |

| Diethyl ethoxymethylenemalonate | 216.23 | 1.05 | 22.70 g |

| Dowtherm A | - | - | ~100 mL |